1-(5-Butyl-pyridin-2-yl)-ethanone
Description
1-(5-Butyl-pyridin-2-yl)-ethanone is a pyridine-based ketone derivative characterized by a butyl substituent at the 5-position of the pyridine ring and an acetyl group at the 2-position. Pyridine derivatives often exhibit unique electronic and steric properties, making them valuable intermediates in organic synthesis and drug development .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(5-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-3-4-5-10-6-7-11(9(2)13)12-8-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
QSDCCOXLGMMCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridinyl Ethanones
The following table summarizes key structural analogs of 1-(5-Butyl-pyridin-2-yl)-ethanone, highlighting differences in substituents, molecular weight, and reported applications:
Key Comparative Insights :
Substituent Effects: Electron-Withdrawing Groups (e.g., Fluoro, Bromo): These substituents enhance electrophilicity at the pyridine ring, improving reactivity in cross-coupling reactions (e.g., Suzuki couplings) .
Biological Activity: Pyridine derivatives with trifluoromethyl or chlorophenyl groups (e.g., UDO and UDD in ) exhibit anti-parasitic activity by inhibiting CYP51 enzymes . Chalcone derivatives derived from pyridinyl ethanones (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) demonstrate antibacterial properties, implying that the acetyl group in this compound could serve as a scaffold for antimicrobial agents .
Synthetic Utility: Brominated analogs (e.g., 1-(5-Bromo-4-methylpyridin-2-yl)ethanone) are pivotal in Suzuki-Miyaura couplings, enabling the construction of complex heterocyclic systems . The butyl-substituted variant may offer steric advantages in similar reactions. Methoxy and amino-substituted pyridinyl ethanones (e.g., 1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)-ethanone) are intermediates in drug discovery pipelines, underscoring the versatility of this class .
Physicochemical Properties and Stability
- Thermal Stability: Pyridinyl ethanones with halogen substituents (e.g., bromo) may exhibit lower thermal stability due to weaker C-Br bonds, whereas alkyl-substituted derivatives like the butyl variant are likely more stable .
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